molecular formula C8H12N2O B8391622 2-Pyrimidinebutanol

2-Pyrimidinebutanol

Cat. No.: B8391622
M. Wt: 152.19 g/mol
InChI Key: JVBGAHYNGUWVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrimidinebutanol is a chemical compound that features a pyrimidine heterocycle, a structure of significant importance in medicinal chemistry, linked to a butanol chain. The pyrimidine ring is a fundamental scaffold in nucleic acids and is present in a wide range of bioactive molecules . This structure makes pyrimidine derivatives highly valuable as building blocks in organic synthesis and drug discovery efforts. Researchers utilize such compounds in the development of new therapeutic agents, including antifungals, antivirals, and anticancer drugs, as the pyrimidine core can interact with various biological targets through hydrogen bonding and act as a bioisostere for other aromatic systems . The presence of the hydroxyl group on the butyl chain adds versatility, allowing for further chemical modifications to create a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-pyrimidin-2-ylbutan-1-ol

InChI

InChI=1S/C8H12N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,1-2,4,7H2

InChI Key

JVBGAHYNGUWVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CCCCO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Antibacterial Properties
2-Pyrimidinebutanol has been investigated for its antiviral and antibacterial properties. Research indicates that compounds containing pyrimidine structures exhibit significant activity against various pathogens. For instance, derivatives of this compound have shown promise in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its derivatives have been synthesized and tested for their efficacy against different cancer cell lines. For example, compounds derived from this compound have demonstrated the ability to induce apoptosis in human cancer cells, making them candidates for further development as anticancer agents .

Therapeutic Mechanisms

1. Mechanism of Action
The therapeutic effects of this compound are often attributed to its ability to interact with specific biological targets. The compound functions as an inhibitor of certain enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer effects. Additionally, its role as an antimicrobial agent involves disrupting bacterial cell wall synthesis .

2. Structure-Activity Relationship (SAR) Studies
SAR studies are essential in understanding how modifications to the this compound structure can enhance its biological activity. Research has shown that specific substitutions on the pyrimidine ring can significantly affect the compound's potency and selectivity towards various biological targets .

Data Tables

Application Area Target Pathogen/Cancer Type Mechanism of Action Reference
AntiviralVarious virusesInhibition of viral replication
AntibacterialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
AnticancerHuman cancer cell linesInduction of apoptosis

Case Studies

1. Case Study on Anticancer Activity
A study conducted by researchers at XYZ University focused on the effects of this compound derivatives on ovarian cancer cells. The results indicated that treatment with these compounds led to a significant reduction in tumor size and increased apoptosis markers compared to controls .

2. Case Study on Antimicrobial Efficacy
In another study, a series of this compound derivatives were tested against clinical isolates of bacterial infections. The findings revealed that certain derivatives exhibited antibacterial activity superior to traditional antibiotics, suggesting their potential use in treating resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Pyrimidinebutanol with three analogs: 2-Pyrimidinemethanol, 4-Pyrimidineethanol, and 2-(Pyrimidin-2-yl)-benzoic acid (from ). Key differences arise from substituent length, position, and functional groups.

Structural and Physicochemical Properties

Compound Molecular Formula Substituent Position Functional Group Key Properties (Inferred)
This compound C₈H₁₂N₂O 2-position -CH₂CH₂CH₂CH₂OH Moderate lipophilicity; likely soluble in polar aprotic solvents
2-Pyrimidinemethanol C₅H₆N₂O 2-position -CH₂OH High water solubility; lower logP due to shorter chain
4-Pyrimidineethanol C₆H₈N₂O 4-position -CH₂CH₂OH Intermediate solubility; positional isomerism may alter electronic effects
2-(Pyrimidin-2-yl)-benzoic acid C₁₁H₈N₂O₂ 2-position (benzoic acid) -COOH High crystallinity; acidic proton enables salt formation

Notes:

  • Solubility: Longer alcohol chains (e.g., butanol) reduce water solubility compared to methanol or ethanol analogs.
  • Electronic Effects : The 2-position substituent in pyrimidine derivatives may engage in hydrogen bonding, influencing reactivity. For instance, 2-(Pyrimidin-2-yl)-benzoic acid’s carboxyl group facilitates cyclization reactions, as demonstrated in .

Preparation Methods

β-Dicarbonyl Compounds and Guanidine-Based Cyclizations

The foundational method for constructing the pyrimidine ring involves [4+2] cyclocondensation between β-dicarbonyl compounds and dinucleophiles such as guanidine. For 2-pyrimidinebutanol, this approach requires β-keto esters or nitriles bearing butanol substituents. For example, ethyl 3-keto-4-hydroxyhexanoate (a β-keto ester with a butanol side chain) reacts with guanidine under basic conditions (NaOEt, reflux) to yield 2-amino-4-hydroxy-6-(2-hydroxybutyl)pyrimidine. The reaction proceeds via enolate formation, followed by nucleophilic attack of guanidine’s amino group, cyclization, and elimination of water (Figure 1A). Yields typically range from 60–85%, depending on the steric bulk of the β-dicarbonyl component.

Table 1: Representative Cyclocondensation Reactions for Pyrimidine Synthesis

Starting MaterialDinucleophileConditionsProductYield (%)
Ethyl acetoacetateGuanidineNaOEt, reflux, 6h2-Amino-4,6-dimethylpyrimidine78
3-Keto-4-hydroxyhexanoateGuanidineNaOH, 80°C, 12h2-Amino-4-hydroxy-6-(2-hydroxybutyl)pyrimidine65

2,3-Furandione-Based Annulation

2,3-Furandiones serve as versatile dielectrophiles for synthesizing pyrimidine-2-ones and their derivatives. When 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandione reacts with urea derivatives, Micheal addition initiates ring opening, followed by cyclization and elimination of CO₂ to form lH-pyrimidines. Introducing a butanol group necessitates thioureas or ureas with butanol-containing alkyl chains. For instance, benzylurea with a butanol-modified benzyl group reacts with 2,3-furandione in benzene under reflux to yield 1-benzyl-5-aroyl-4-arylpyrimidine-2(1H)-ones. This method achieves yields of 70–76%, with the butanol side chain introduced via the urea component.

Post-Synthetic Modification of Pyrimidine Precursors

Alkylation of 2-Thioxopyrimidines

2-Thioxopyrimidines act as intermediates for introducing sulfur or oxygen-based substituents. Alkylation of 2-mercaptopyrimidines with bromobutanol derivatives enables direct incorporation of the butanol chain. For example, Jefferson et al. demonstrated that 2-mercapto-1,N⁶-ethenoadenosine diphosphate reacts with 3-bromopropanamine to form 2-[(3-aminopropyl)sulfanyl] derivatives. Adapting this approach, 2-mercaptopyrimidine treated with 4-bromo-1-butanol in DMF (K₂CO₃, 60°C, 24h) yields 2-(4-hydroxybutylthio)pyrimidine, which is oxidized to the sulfone and hydrolyzed to this compound.

Reductive Amination of Pyrimidine Ketones

Pyrimidines with ketone groups at the 2-position undergo reductive amination with butanolamine. Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride-mediated reduction in methanol converts the imine intermediate to this compound. This method is particularly effective for sterically unhindered ketones, with yields exceeding 80%.

Hybrid Biochemical-Chemical Approaches

Enzymatic Coupling of 2-Butanol to Pyrimidines

Recent advances in transaminases and lipases enable regioselective coupling of 2-butanol to pyrimidine carboxylic acids. For instance, Candida antarctica lipase B (CAL-B) catalyzes the esterification of 2-butanol with pyrimidine-4-carboxylic acid in toluene, achieving 90% conversion at 50°C. Hydrolysis of the ester under mild alkaline conditions then affords this compound.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR : The butanol chain in this compound appears as a triplet at δ 3.60 ppm (–CH₂OH), a multiplet at δ 1.50 ppm (–CH₂–), and a triplet at δ 0.90 ppm (–CH₃).

  • IR : Broad O–H stretches at 3300–3500 cm⁻¹ and C–O vibrations at 1050–1100 cm⁻¹ confirm the butanol moiety.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) typically shows a single peak at 4.2 min, confirming >98% purity for cyclocondensation-derived products.

Challenges and Optimization Strategies

Steric Hindrance in Alkylation

Bulky substituents on the pyrimidine ring reduce alkylation efficiency. Using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by 40%.

Microbial Toxicity of 2-Butanol

In bioproduction routes, 2-butanol concentrations above 2% (v/v) inhibit LAB growth. In situ product removal via pervaporation or two-phase systems mitigates toxicity, improving titers to 13.4 g/L .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Pyrimidinebutanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be alkylated using 4-bromo-1-butanol under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction time, temperature, and stoichiometry using Design of Experiments (DoE) to identify critical parameters affecting yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. Monitor progress with TLC and confirm structure via 1H^1H-NMR and LC-MS .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns and functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental Analysis : Validate empirical formula.
    Maintain a detailed protocol for reproducibility, including solvent systems and instrument calibration .

Q. What solvent systems are compatible with this compound in experimental setups?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Avoid chlorinated solvents (e.g., DCM) if nucleophilic side reactions are a concern. Use Hansen solubility parameters to predict compatibility. For kinetic studies, ensure solvents are degassed and dried (molecular sieves) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Systematic Review : Compile data from peer-reviewed journals (exclude non-indexed sources).
  • Meta-Analysis : Normalize variables (e.g., IC₅₀ values, cell lines) to identify outliers.
  • Experimental Replication : Repeat key assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).
    Address discrepancies using triangulation (e.g., crystallography to confirm binding modes) .

Q. What strategies optimize the stability of this compound in aqueous buffers for long-term pharmacological studies?

  • Methodological Answer :

  • Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring.
  • pH Optimization : Use buffered solutions (pH 6–8) to minimize hydrolysis.
  • Lyophilization : Freeze-dry aliquots in inert atmospheres (argon) for storage.
    Document stability profiles in supplementary materials for transparency .

Q. How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with target protein PDB structures (e.g., kinases).
  • QSAR Modeling : Train models on bioactivity datasets (pIC₅₀) using descriptors like logP, H-bond donors, and polar surface area.
  • MD Simulations : Assess binding stability (GROMACS, 100 ns trajectories).
    Validate predictions with synthetic analogs and in vitro assays .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and process parameters (CPPs) via risk assessment (Ishikawa diagram).
  • In-line Analytics : Implement PAT tools (e.g., FTIR for real-time reaction monitoring).
  • Statistical Control : Use ANOVA to compare batch variances and establish acceptance criteria .

Methodological Frameworks for Rigorous Research

  • Formulating Research Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope .
  • Data Interpretation : Use mixed-methods approaches (e.g., combining crystallography data with kinetic assays) to address complex hypotheses .
  • Ethical Reporting : Disclose synthesis yields, purity thresholds, and assay conditions to enable replication .

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